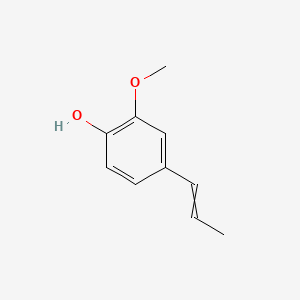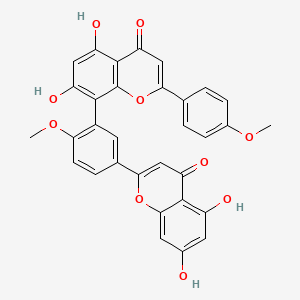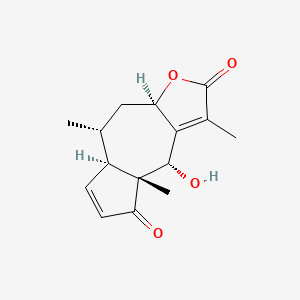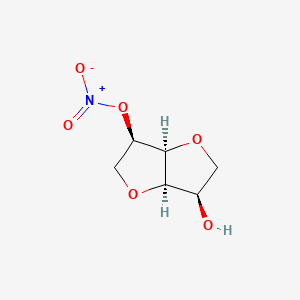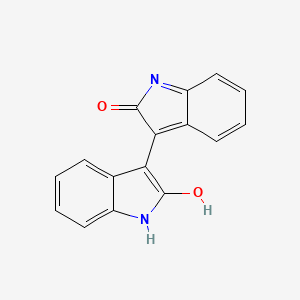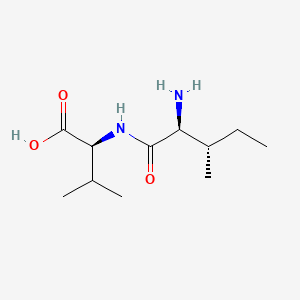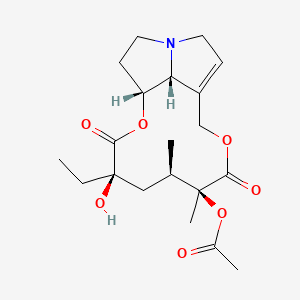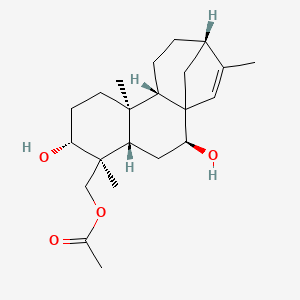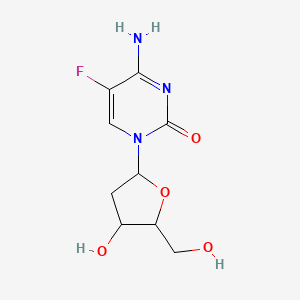
5-フルオロ-2'-デオキシシチジン
概要
説明
5-Fluoro-2’-deoxycytidine (FdCyd) is a fluoropyrimidine nucleoside inhibitor of DNA methylation. It is known for its ability to inhibit DNA methyltransferase, an enzyme responsible for adding methyl groups to DNA, which can lead to gene silencing . FdCyd is degraded by cytidine deaminase and has better aqueous stability compared to other similar compounds like decitabine or azacytidine .
科学的研究の応用
5-Fluoro-2’-deoxycytidine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of fluorinated nucleosides.
Biology: Employed in studies of DNA methylation and gene expression.
Industry: Utilized in the development of diagnostic tools and assays for detecting DNA methylation patterns.
作用機序
The mechanism of action of 5-Fluoro-2’-deoxycytidine involves its incorporation into DNA, where it inhibits DNA methyltransferase. This inhibition prevents the addition of methyl groups to cytosine residues in DNA, leading to the reactivation of silenced genes. The compound is metabolized by cytidine deaminase to form 5-fluoro-2’-deoxyuridine, which further contributes to its cytotoxic effects .
Safety and Hazards
将来の方向性
Following promising responses to the DNA methyltransferase (DNMT) inhibitor 5-fluoro-2′-deoxycytidine (FdCyd) combined with tetrahydrouridine (THU) in phase 1 testing, a non-randomized phase 2 study was initiated to assess response to this combination in patients with advanced solid tumor types for which tumor suppressor gene methylation is potentially prognostic . Further study of FdCyd+THU is potentially warranted in urothelial carcinoma but not NSCLC or breast or H&N cancer .
生化学分析
Biochemical Properties
5-Fluoro-2’-deoxycytidine is a mechanism-based DNA cytosine-5 methyltransferase (DNMT) inhibitor . It forms a covalent link with the cysteine residue in the active site of DNMT . As a prodrug, it is converted by intracellular deaminases to the cytotoxic agent 5-Fluorouracil (5-FU) . 5-FU is subsequently metabolized to active metabolites including 5-fluoro-2’-deoxyuridine monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) .
Cellular Effects
5-Fluoro-2’-deoxycytidine treatment inhibits cell proliferation, particularly in cancer cells . It inhibits cells at the G2/M checkpoint and up-regulates the expression of multiple cancer-related genes . This could be due to its inhibitory activity towards DNA methylation . Furthermore, it activates the DNA damage response pathway .
Molecular Mechanism
5-Fluoro-2’-deoxycytidine exerts its effects at the molecular level through several mechanisms. FdUMP, a metabolite of 5-Fluoro-2’-deoxycytidine, binds to and inhibits thymidylate synthase . This reduces the production of thymidine monophosphate, leading to depletion of thymidine triphosphate . This inhibits DNA synthesis and cell division . FUTP, another metabolite, competes with uridine triphosphate for incorporation into the RNA strand, leading to an inhibition of RNA and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2’-deoxycytidine change over time . It is rapidly and sequentially converted to 5-fluoro-2’-deoxyuridine, 5-fluorouracil, and 5-fluorouridine . It undergoes substantial first-pass catabolism by cytidine deaminase to potentially toxic metabolites that do not inhibit DNA methyltransferase .
Dosage Effects in Animal Models
In animal models, the effects of 5-Fluoro-2’-deoxycytidine vary with different dosages . Mice were dosed intravenously or orally with 25 mg/kg 5-Fluoro-2’-deoxycytidine with or without coadministration of 100 mg/kg tetrahydrouridine . The oral bioavailability of 5-Fluoro-2’-deoxycytidine alone was approximately 4% .
Metabolic Pathways
5-Fluoro-2’-deoxycytidine is involved in several metabolic pathways . It can be metabolized to 5-fluoro-2’-deoxyuridylate, a potent inhibitor of thymidylate synthase, by two pathways . The first is deamination of 5-Fluoro-2’-deoxycytidine to 5-fluoro-2’-deoxyuridine by cytidine deaminase followed by phosphorylation to FdUMP . The second pathway is phosphorylation of 5-Fluoro-2’-deoxycytidine by deoxycytidine kinase to 5-fluoro-2’-dCMP followed by deamination by cytidylate deaminase to FdUMP .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2’-deoxycytidine typically involves the fluorination of 2’-deoxycytidine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure the selective fluorination at the 5-position of the cytidine ring .
Industrial Production Methods
Industrial production of 5-Fluoro-2’-deoxycytidine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
Types of Reactions
5-Fluoro-2’-deoxycytidine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 5-fluoro-2’-deoxyuridine.
Reduction: Reduction reactions can convert it back to its parent compound, 2’-deoxycytidine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 5-fluoro position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as ammonia or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions include 5-fluoro-2’-deoxyuridine and 2’-deoxycytidine, depending on the specific reaction conditions and reagents used .
類似化合物との比較
5-Fluoro-2’-deoxycytidine is often compared with other DNA methyltransferase inhibitors such as:
Azacytidine: Similar to decitabine, it is used in the treatment of myelodysplastic syndromes but is less stable in aqueous solutions.
5-Fluorouracil: A thymidylate synthase inhibitor that is metabolized from 5-Fluoro-2’-deoxycytidine and is widely used in cancer therapy.
The uniqueness of 5-Fluoro-2’-deoxycytidine lies in its better aqueous stability and its dual role as both a DNA methyltransferase inhibitor and a precursor to 5-fluorouracil, making it a versatile compound in both research and therapeutic applications .
特性
IUPAC Name |
4-amino-5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYKCXHJJGMAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)F)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860075 | |
| Record name | 4-Amino-1-(2-deoxypentofuranosyl)-5-fluoropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50860075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10356-76-0 | |
| Record name | FCdR | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



